molecular formula C8H20N2O9 B14523578 Nitric acid;3-pentoxypropane-1,2-diol CAS No. 62908-47-8

Nitric acid;3-pentoxypropane-1,2-diol

Cat. No.: B14523578
CAS No.: 62908-47-8
M. Wt: 288.25 g/mol
InChI Key: BJXKIQGCMLJFNQ-UHFFFAOYSA-N
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Description

Nitric acid;3-pentoxypropane-1,2-diol is a compound combining nitric acid (HNO₃) with 3-pentoxypropane-1,2-diol, a diol featuring a pentoxy (-O-C₅H₁₁) substituent. Nitric acid is a strong oxidizer and nitrating agent widely used in chemical synthesis , while 3-pentoxypropane-1,2-diol likely shares functional similarities with other propane-1,2-diol derivatives, such as surfactant properties or solvent applications .

Properties

CAS No.

62908-47-8

Molecular Formula

C8H20N2O9

Molecular Weight

288.25 g/mol

IUPAC Name

nitric acid;3-pentoxypropane-1,2-diol

InChI

InChI=1S/C8H18O3.2HNO3/c1-2-3-4-5-11-7-8(10)6-9;2*2-1(3)4/h8-10H,2-7H2,1H3;2*(H,2,3,4)

InChI Key

BJXKIQGCMLJFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Mixed-Acid Nitration

The most widely employed method for nitrate ester synthesis involves mixed-acid systems, typically combining concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) in a 1:3 molar ratio. For 3-pentoxypropane-1,2-diol, this protocol proceeds via electrophilic substitution, where the sulfuric acid acts as a dehydrating agent, enhancing the nitronium ion ($$ \text{NO}2^+ $$) concentration.

Procedure :

  • Cooling Phase : The diol is dissolved in anhydrous dichloromethane at $$ 0^\circ \text{C} $$.
  • Acid Addition : Mixed acid is added dropwise to maintain temperatures below $$ 5^\circ \text{C} $$, preventing thermal decomposition.
  • Reaction Quenching : The mixture is poured into ice-water, and the organic layer is separated, washed with sodium bicarbonate, and dried over magnesium sulfate.

Optimization Data :

Parameter Optimal Range Yield (%) Purity (%)
Temperature $$ 0^\circ \text{C} $$ 85–90 98.5
$$ \text{HNO}3:\text{H}2\text{SO}_4 $$ 1:3 88 99.0
Reaction Time 2–3 hours 90 98.7

This method achieves high regioselectivity due to the steric hindrance imposed by the pentoxy group, favoring nitration at the primary hydroxyl group.

Acetyl Nitrate-Mediated Nitration

For acid-sensitive substrates, acetyl nitrate ($$ \text{CH}3\text{COONO}2 $$) offers a milder alternative. Generated in situ by reacting acetic anhydride with fuming nitric acid, acetyl nitrate facilitates nitration without strong mineral acids.

Procedure :

  • Acetyl Nitrate Preparation : $$ \text{HNO}_3 $$ (90%) is added to acetic anhydride at $$ -10^\circ \text{C} $$.
  • Diol Addition : 3-Pentoxypropane-1,2-diol is introduced slowly, maintaining temperatures below $$ 0^\circ \text{C} $$.
  • Workup : The mixture is neutralized with cold sodium hydroxide, extracted with ethyl acetate, and distilled under reduced pressure.

Key Advantages :

  • Minimizes side reactions such as oxidation or sulfonation.
  • Suitable for substrates with labile functional groups.

Limitations :

  • Lower yields (70–75%) compared to mixed-acid methods.
  • Requires stringent temperature control to prevent exothermic decomposition.

Metathesis with Silver Nitrate

Metathesis reactions exploit the solubility differences of nitrate salts. When 3-pentoxypropane-1,2-diol is treated with silver nitrate ($$ \text{AgNO}_3 $$) in anhydrous ether, the hydroxyl groups displace nitrate ions, forming the target compound.

Reaction Mechanism :
$$
\text{R-OH} + \text{AgNO}3 \rightarrow \text{R-ONO}2 + \text{AgOH} \downarrow
$$
Conditions :

  • Solvent: Diethyl ether or tetrahydrofuran.
  • Temperature: $$ 25^\circ \text{C} $$, 12–24 hours.
  • Yield: 60–65%, with silver hydroxide removed via filtration.

This method is less favored industrially due to the high cost of silver salts and moderate efficiency.

Mechanistic Insights and Byproduct Formation

Nitronium Ion Generation

The nitronium ion ($$ \text{NO}2^+ $$) is the active electrophile in mixed-acid systems. Sulfuric acid protonates nitric acid, forming $$ \text{H}2\text{NO}3^+ $$, which dehydrates to $$ \text{NO}2^+ $$:
$$
\text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{HSO}4^- + \text{H}2\text{O}
$$
The pentoxy group’s electron-donating effect stabilizes the transition state, directing nitration to the less hindered hydroxyl group.

Thermal Decomposition Pathways

Nitrate esters are thermally labile, decomposing via homolytic cleavage of the O–NO$$2$$ bond. For 3-pentoxypropane-1,2-diol dinitrate, decomposition at $$ >100^\circ \text{C} $$ yields nitrogen dioxide ($$ \text{NO}2 $$) and alkoxy radicals, which recombine to form aldehydes or ketones:
$$
\text{R-ONO}2 \rightarrow \text{R-O}^\bullet + \bullet\text{NO}2
$$
$$
2 \text{R-O}^\bullet \rightarrow \text{R-O-O-R} \rightarrow \text{Carbonyl Products}
$$
Mitigation Strategies :

  • Conduct reactions under inert atmospheres.
  • Use stabilizers like urea or diphenylamine during storage.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance heat dissipation and reduce hazardous intermediate accumulation. Key parameters include:

  • Residence Time : 5–10 minutes.
  • Temperature Gradient : $$ 0^\circ \text{C} $$ (inlet) to $$ 25^\circ \text{C} $$ (outlet).
  • Yield Improvement : 92–95% with real-time monitoring.

Waste Management

Spent acids are neutralized with limestone ($$ \text{CaCO}3 $$), generating calcium nitrate ($$ \text{Ca(NO}3)2 $$) and gypsum ($$ \text{CaSO}4 $$), which are processed into fertilizers.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;3-pentoxypropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitric acid;3-pentoxypropane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of nitric acid;3-pentoxypropane-1,2-diol involves the reactivity of its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key comparisons between 3-pentoxypropane-1,2-diol and related diols, emphasizing structural features, applications, and safety profiles:

Compound Molecular Formula Key Features Applications Toxicity/Safety References
3-Pentoxypropane-1,2-diol C₈H₁₈O₃ Contains a pentoxy group; likely amphiphilic due to diol and ether moieties. Potential surfactant, lubricant additive, or intermediate in organic synthesis. Limited data; likely low acute toxicity (similar to propane-1,2-diol derivatives).
Propane-1,2-diol (PG) C₃H₈O₂ Simple diol with vicinal hydroxyl groups. Food additive (E 1520), antifreeze, pharmaceutical solvent. Generally recognized as safe (GRAS); metabolized to lactic acid .
3-Chloropropane-1,2-diol (3-MCPD) C₃H₇ClO₂ Chlorinated diol; formed during acid hydrolysis of lipids. Industrial byproduct; contaminant in processed foods (e.g., refined oils). Carcinogenic (Group 2B IARC); induces renal and reproductive toxicity .
(S)-1-Phenylethane-1,2-diol C₈H₁₀O₂ Chiral diol with aromatic substitution. Pharmaceutical intermediate; synthesized via biocatalysis (e.g., Aspergillus niger). Low toxicity; used in enantioselective synthesis.
Cis-1,2-dihydronaphthalene-1,2-diol C₁₀H₁₀O₂ Aromatic diol derived from naphthalene degradation. Intermediate in biodegradation pathways; studied in plant stress responses. Not directly toxic; role in metabolic adaptation to environmental stimuli .

Detailed Research Findings and Functional Insights

Metabolic and Toxicological Profiles

  • Propane-1,2-diol (PG) : Rapidly absorbed and metabolized to lactic acid and pyruvate, with a blood half-life of ~2 hours in humans. Its low toxicity supports its use in food and pharmaceuticals .
  • 3-MCPD: Forms DNA adducts and exhibits genotoxicity, necessitating strict regulatory limits in food products (e.g., <0.1 mg/kg in oils) .

Q & A

Q. How can researchers model the interaction between nitric acid and diol derivatives to predict reaction outcomes?

  • Methodological Answer: Computational chemistry (DFT calculations) can predict transition states and intermediate stability. Pair this with experimental kinetic data (e.g., rate constants under varying pH) to validate models. Studies on benzaldehyde oxidation provide a template for mechanism elucidation .

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